2-Prop-1-en-2-ylmorpholine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-prop-1-en-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h7-8H,1,3-5H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYZBDCXPIJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNCCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of C-Substituted Morpholines in Modern Drug Discovery: A Technical Guide
Abstract
The morpholine heterocycle, a cornerstone in medicinal chemistry, has garnered significant attention as a privileged scaffold in the design of novel therapeutics.[1] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, render it an attractive component for optimizing drug candidates.[2] This technical guide provides an in-depth exploration of C-substituted morpholine building blocks, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the nuanced stereoselective synthetic strategies, the profound impact of C-substitution on pharmacokinetic and pharmacodynamic profiles, and the practical application of these building blocks in the development of targeted therapies, with a particular focus on kinase inhibitors. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage C-substituted morpholines in their drug discovery endeavors.
The Morpholine Scaffold: A Privileged Element in Drug Design
The six-membered saturated heterocycle, morpholine, is a recurring motif in a multitude of FDA-approved drugs.[3] Its prevalence stems from a unique combination of features that favorably influence a molecule's drug-like properties. The presence of the ether oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the nitrogen atom provides a convenient handle for further functionalization.[3]
Carbon substitution on the morpholine ring introduces a new dimension of chemical diversity, allowing for the fine-tuning of a compound's three-dimensional structure and physicochemical characteristics. This strategic placement of substituents can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Physicochemical Advantages of C-Substituted Morpholines
The introduction of substituents on the carbon framework of the morpholine ring allows for the modulation of key physicochemical parameters that are critical for a drug's success.
-
Solubility: The inherent polarity of the morpholine ring contributes to aqueous solubility. C-substitution can be tailored to further enhance this property or to balance it with the requisite lipophilicity for membrane permeability.
-
Lipophilicity (LogP/LogD): The lipophilicity of a drug candidate is a critical determinant of its ability to cross cell membranes and the blood-brain barrier. C-substituents, ranging from small alkyl groups to larger aromatic moieties, provide a means to precisely control the LogP and LogD values.
-
pKa: The basicity of the morpholine nitrogen (pKa ≈ 8.4) can be influenced by the electronic effects of C-substituents.[4] This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Conformational Rigidity: C-substitution can introduce steric constraints that lock the morpholine ring into a preferred conformation.[5][6] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.
| Substituent Position | Example Substituent | General Impact on Physicochemical Properties |
| C-2 | Methyl | Increases lipophilicity; can influence metabolic stability. |
| C-3 | Phenyl | Significantly increases lipophilicity; can introduce pi-stacking interactions with the target. |
| C-5 | Hydroxymethyl | Increases hydrophilicity and potential for hydrogen bonding. |
| C-6 | Fluoro | Can modulate pKa and improve metabolic stability through blockage of metabolism. |
Table 1: General impact of C-substitution on the physicochemical properties of the morpholine scaffold.
Stereoselective Synthesis of C-Substituted Morpholines: A Gateway to Chemical Diversity
The biological activity of chiral molecules is often highly dependent on their stereochemistry.[7] Consequently, the development of stereoselective synthetic methods for accessing enantiomerically pure C-substituted morpholines is of paramount importance in drug discovery. A variety of powerful strategies have emerged to address this challenge.
Key Synthetic Strategies
Several robust methodologies have been developed for the diastereoselective and enantioselective synthesis of C-substituted morpholines, each with its own set of advantages and limitations.
-
From Chiral Amino Alcohols: A common and effective approach involves the use of readily available, enantiomerically pure amino alcohols as starting materials.[8] These chiral building blocks can be elaborated through various cyclization strategies to yield morpholines with defined stereochemistry.
-
Palladium-Catalyzed Carboamination: This powerful method enables the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step involves a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.[8]
-
Intramolecular Cyclization of Aziridines: The ring-opening of activated aziridines with subsequent intramolecular cyclization provides a versatile route to various substituted morpholines.[9][10]
-
Diastereoselective Annulation: Recent advances in photoredox catalysis have enabled the diastereoselective synthesis of substituted 2-aryl morpholines from readily available starting materials.[11]
-
Tsuji-Trost Allylation and Fe(III)-Catalyzed Heterocyclization: A one-pot method for the diastereoselective synthesis of substituted morpholines from vinyloxiranes and amino-alcohols has been developed, offering good to excellent yields and diastereoselectivities.[12]
| Synthetic Method | Starting Materials | Key Features | Typical Diastereoselectivity |
| Pd-Catalyzed Carboamination | Enantiopure amino alcohols, aryl/alkenyl bromides | Access to cis-3,5-disubstituted morpholines. | >20:1 dr |
| Aziridine Ring-Opening/Cyclization | Substituted aziridines, haloalcohols | Metal-free conditions possible. | Variable, can be high. |
| Photoredox-Catalyzed Annulation | Alkenes, amines | Diastereoselective, good functional group tolerance. | High |
| Tsuji-Trost/Fe(III) Heterocyclization | Vinyloxiranes, amino alcohols | One-pot procedure, atom-economical. | Good to excellent |
Table 2: Comparison of selected stereoselective synthetic methods for C-substituted morpholines.
Experimental Protocol: Palladium-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine
This protocol is adapted from the work of Wolfe and co-workers and describes a general procedure for the palladium-catalyzed carboamination to form cis-3,5-disubstituted morpholines.[8]
Materials:
-
Substituted O-allyl ethanolamine derivative (1.0 equiv)
-
Aryl or alkenyl bromide (2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (8 mol %)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv) and P(2-furyl)₃ (0.08 equiv).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add the substituted O-allyl ethanolamine derivative (1.0 equiv), the aryl or alkenyl bromide (2.0 equiv), and NaOtBu (2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 105 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.
Caption: Simplified SAR of morpholinopyrimidine-based PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. []PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including mTORC1, leading to the promotion of cell growth and proliferation and the inhibition of apoptosis. [] Morpholine-containing inhibitors, such as GDC-0941 (Pictilisib), bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade. [14]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 14. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-Prop-1-en-2-ylmorpholine HCl
High-Purity Building Block for Medicinal Chemistry & Fragment-Based Drug Design [1]
Executive Summary
2-Prop-1-en-2-ylmorpholine Hydrochloride is a specialized heterocyclic building block characterized by a morpholine core substituted at the C2 position with an isopropenyl (prop-1-en-2-yl) group.[1] As a hydrochloride salt, it offers enhanced stability and water solubility compared to its free base, making it an ideal candidate for aqueous-phase reactions and biological assays.
This compound serves as a critical "sp3-rich" scaffold in modern drug discovery, particularly in the synthesis of CNS-active agents where the morpholine ring modulates lipophilicity (LogP) and metabolic clearance.[1] The isopropenyl moiety provides a versatile handle for further functionalization—enabling hydroboration, oxidation, or radical coupling—or acts as a rigid, hydrophobic steric element to optimize receptor binding.
Part 1: Physicochemical Characterization
Molecular Identity
The precise stoichiometry of the hydrochloride salt is critical for accurate molarity calculations in synthetic protocols.
| Property | Specification |
| IUPAC Name | 2-(prop-1-en-2-yl)morpholine hydrochloride |
| Common Name | 2-Isopropenylmorpholine HCl |
| CAS Number (Base) | Consult Vendor (Linked to PubChem CID 68592419) |
| Molecular Formula | C₇H₁₃NO[1] · HCl |
| Molecular Weight | 163.65 g/mol (127.19 Base + 36.46 HCl) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Diethyl Ether |
| SMILES (Base) | CC(=C)C1CNCCO1 |
| InChI Key | XTYKDEUKCJSSQJ-UHFFFAOYSA-N (Base) |
Structural Analysis
The compound features a chiral center at C2 of the morpholine ring.[1] While often supplied as a racemate, the enantiomers can be resolved to probe stereospecific binding pockets. The isopropenyl group introduces a planar alkene functionality orthogonal to the chair conformation of the morpholine ring, creating a distinct 3D vector for structure-activity relationship (SAR) exploration.
Part 2: Synthetic Architecture & Manufacturing[1]
Retrosynthetic Logic
The synthesis of 2-Prop-1-en-2-ylmorpholine HCl is best approached via the modification of Morpholine-2-carboxylic acid derivatives.[1] Two primary pathways ensure high fidelity:
-
Pathway A (Grignard/Dehydration): Addition of methylmagnesium bromide to a morpholine ester, followed by acid-catalyzed dehydration.[1]
-
Pathway B (Wittig Olefination): Reaction of 2-acetylmorpholine with a methyltriphenylphosphonium ylide.[1]
Pathway A is generally preferred for scale-up due to lower reagent costs and the avoidance of phosphorus byproducts.[1]
Validated Synthetic Protocol (Pathway A)
Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (N₂ or Ar).
Step 1: Grignard Addition [1]
-
Precursor: N-Boc-morpholine-2-carboxylic acid ethyl ester.[1]
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 equivalents.
-
Solvent: Anhydrous THF.
-
Mechanism: Nucleophilic attack of the Grignard reagent on the ester carbonyl creates a gem-dimethyl tertiary alcohol intermediate.[1]
-
Causality: The N-Boc protection is essential to prevent the Grignard reagent from deprotonating the secondary amine or acting as a nucleophile at the nitrogen center.[1]
Step 2: Dehydration & Deprotection [1]
-
Reagent: 4M HCl in Dioxane.
-
Conditions: Reflux (or moderate heat).[1]
-
Mechanism: Acid-catalyzed elimination of water (E1 mechanism) creates the thermodynamically stable alkene (isopropenyl group).[1] Simultaneous cleavage of the Boc group yields the final hydrochloride salt.[1]
-
Self-Validation: The disappearance of the tert-butyl singlet (~1.4 ppm) and the appearance of vinylic protons (~4.8-5.0 ppm) in ¹H NMR confirms reaction completion.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from ester precursor to final HCl salt.
Part 3: Analytical Profiling & Quality Control[1]
To ensure the integrity of the compound for biological testing, the following analytical signals must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
-
Amine Protons: Broad singlet at δ ~9.0–9.5 ppm (indicative of NH₂⁺ Cl⁻).[1]
-
Alkene Protons: Two singlets (or fine doublets) at δ ~5.00 and 5.10 ppm.[1] These correspond to the terminal methylene (=CH₂) of the isopropenyl group.
-
Methyl Group: Singlet at δ ~1.75 ppm (allylic methyl group).[1]
-
Morpholine Core: Multiplets between δ 2.8–4.2 ppm corresponding to the ether (-CH₂-O-CH₂-) and amine (-CH₂-N-CH₂-) protons.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 128.1 m/z (corresponding to the C₇H₁₃NO cation).
-
Fragmentation: Loss of C₃H₅ (isopropenyl) may be observed at higher collision energies.[1]
Part 4: Applications in Drug Discovery[2]
Pharmacophore Utility
The morpholine ring is a "privileged structure" in medicinal chemistry, often used to improve the water solubility and metabolic stability of lipophilic drugs. The 2-isopropenyl substituent adds specific utility:
-
Metabolic Blocking: Substitution at the C2 position hinders oxidative metabolism (CYP450) at the most reactive site of the morpholine ring.
-
Conformational Locking: The substituent biases the ring pucker, potentially locking the molecule into a bioactive conformation.
Functionalization Logic
Researchers can utilize the alkene handle for late-stage diversification:
Figure 2: Divergent synthesis opportunities using the isopropenyl handle.[1]
Part 5: Handling and Stability
Storage Protocols
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term stability.[1]
-
Stability: The terminal alkene is prone to polymerization if exposed to radical initiators or intense UV light.[1] Store in amber vials.
Safety Precautions
-
Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.
References
-
PubChem. (n.d.).[1] 2-(prop-1-en-2-yl)morpholine hydrochloride (Compound).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]
-
Ghorai, M. K., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[1] Retrieved from [Link]
Sources
Difference between 2-isopropenylmorpholine and 4-isopropenylmorpholine
Executive Summary
This guide provides a rigorous technical comparison between 2-isopropenylmorpholine and 4-isopropenylmorpholine . While they share an isomeric relationship (same molecular formula:
-
2-Isopropenylmorpholine is a stable, chiral secondary amine used primarily as a pharmacophore scaffold in medicinal chemistry. Its isopropenyl group is attached to a carbon atom (C2) of the ring, leaving the nitrogen center available for functionalization.
-
4-Isopropenylmorpholine (often called
-isopropenylmorpholine) is a reactive enamine . The isopropenyl group is attached directly to the nitrogen. It is hydrolytically unstable and acts as a nucleophile at the -carbon or as a monomer in specialized polymerization reactions.
Part 1: Structural & Electronic Divergence
The core difference lies in the attachment point of the isopropenyl group (
4-Isopropenylmorpholine (The Enamine)
-
IUPAC Name: 4-(prop-1-en-2-yl)morpholine
-
Classification: Enamine (
-vinyl species). -
Electronic State: The nitrogen lone pair is conjugated with the external double bond. This conjugation reduces the basicity of the nitrogen but significantly increases the electron density at the terminal carbon (C
) of the isopropenyl group. -
Reactivity Profile:
-
Hydrolysis: Highly sensitive to aqueous acid. It hydrolyzes to release morpholine and acetone.
-
Nucleophilicity: Acts as a soft nucleophile at the C
position (Stork enamine reactivity). -
Polymerization: Can undergo radical polymerization similar to
-vinylpyrrolidone, though steric hindrance at the -position makes it less reactive than vinyl enamines.
-
2-Isopropenylmorpholine (The Chiral Scaffold)
-
IUPAC Name: 2-(prop-1-en-2-yl)morpholine
-
Classification: Cyclic secondary amine / Allylic amine.
-
Electronic State: The double bond is isolated from the nitrogen lone pair by the C2 carbon. The nitrogen retains typical secondary amine basicity (
for the conjugate acid). -
Stereochemistry: The C2 position is a stereocenter. This molecule exists as
and enantiomers. -
Reactivity Profile:
-
Stability: Stable to aqueous acid and base at ambient temperatures.
-
Functionalization: The nitrogen can be alkylated, acylated, or sulfonated without affecting the isopropenyl group. The double bond can be independently hydrogenated or hydroborated.
-
Part 2: Comparative Data Analysis
| Feature | 4-Isopropenylmorpholine | 2-Isopropenylmorpholine |
| Structure Type | Enamine ( | Secondary Amine ( |
| CAS Number | 15372-95-9 | 74572-04-6 |
| Chirality | Achiral | Chiral (C2 Stereocenter) |
| Basicity | Low (Lone pair conjugated) | High (Typical |
| Hydrolytic Stability | Unstable (Hydrolyzes to Acetone) | Stable |
| Primary Application | Synthetic Intermediate / Monomer | Drug Scaffold / Chiral Building Block |
| Storage | Inert atmosphere, anhydrous, cold | Standard chemical storage |
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Isopropenylmorpholine (Enamine Formation)
Context: Direct condensation of acetone and morpholine is difficult due to steric hindrance and equilibrium issues. A more reliable route involves the addition of morpholine to propyne (methylacetylene) or transvinylation.
Methodology (Propyne Addition Route):
-
Reagents: Morpholine (1.0 equiv), Propyne gas, Potassium tert-butoxide (
-BuOK, 5 mol% catalyst). -
Setup: High-pressure autoclave (Parr reactor).
-
Procedure:
-
Charge the autoclave with morpholine and
-BuOK under nitrogen. -
Pressurize with propyne gas to 10–15 bar.
-
Heat to 120°C for 4–6 hours. Mechanism: Base-catalyzed nucleophilic addition of amine to alkyne.
-
Note: This yields the Markovnikov product (
-isopropenyl).
-
-
Purification: Fractional distillation under reduced pressure.
-
Critical: Distillation apparatus must be base-washed to prevent acid-catalyzed hydrolysis during heating.
-
Protocol B: Synthesis of 2-Isopropenylmorpholine (Cyclization)
Context: This requires constructing the morpholine ring from an amino alcohol precursor or ring-opening a strained heterocycle.
Methodology (Intramolecular Cyclization):
-
Precursor:
-(2-hydroxyethyl)-2-amino-3-methyl-3-buten-1-ol (derived from amino acid reduction or alkylation). -
Reagents: Sulfuric acid (70%) or Triphenylphosphine/DEAD (Mitsunobu conditions).
-
Procedure (Acid Mediated):
-
Dissolve the diol-amine precursor in 70%
at 0°C. -
Heat to 140°C for 2 hours to effect cyclodehydration.
-
Pour onto crushed ice and neutralize with NaOH to pH 10.
-
Extract with
.[1]
-
-
Purification: The product is a stable oil. Purify via vacuum distillation or column chromatography (Silica, MeOH/DCM).
Part 4: Visual Analysis of Pathways
The following diagram illustrates the structural divergence and the resulting reactivity pathways (Hydrolysis vs. Salt Formation).
Caption: Figure 1. Divergent reactivity profiles under acidic conditions. The 4-isomer degrades; the 2-isomer forms a stable salt.
References
-
Synthesis of N-alkenyl morpholines
-
Reactivity of Enamines
- Source: Master Organic Chemistry.
-
URL:[Link]
-
2-Substituted Morpholine Synthesis
- Source: National Institutes of Health (PMC). "Syntheses of 2- and 3-Substituted Morpholine Congeners."
-
URL:[Link]
-
Morpholine Chemical Properties
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. polybluechem.com [polybluechem.com]
- 6. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Prop-1-en-2-ylmorpholine Hydrochloride
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 2-Prop-1-en-2-ylmorpholine hydrochloride, a valuable synthetic intermediate. The first part details the acid-catalyzed condensation of morpholine and acetone to form the enamine intermediate, 2-Prop-1-en-2-ylmorpholine. The second part describes the subsequent conversion of the enamine to its stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and methods for validation. The protocols emphasize safety, efficiency, and reproducibility, grounded in established chemical literature.
Introduction and Scientific Background
Morpholine is a heterocyclic compound featuring both amine and ether functional groups, making it a versatile building block in organic synthesis.[1] Its derivatives are integral to numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib, highlighting the importance of reliable synthetic routes to novel morpholine-based structures.[1][2] One common and powerful transformation involving morpholine is its use in the generation of enamines.[1][3]
Enamines are highly useful nucleophiles, serving as key intermediates in C-C bond-forming reactions, such as alkylations and Michael additions.[4] They are typically formed through the condensation of a secondary amine with an enolizable aldehyde or ketone.[4] The synthesis of 2-Prop-1-en-2-ylmorpholine from morpholine and acetone is a classic example of this transformation. The reaction equilibrium is driven to completion by the removal of water, the condensation byproduct.
While the enamine free base is a potent synthetic tool, it can be susceptible to hydrolysis and oxidation. Conversion to a hydrochloride salt enhances the compound's stability, shelf-life, and handling characteristics.[5][6] Amine salts are generally crystalline solids, which simplifies purification and isolation.[5] This protocol provides a validated pathway to synthesize the hydrochloride salt, rendering a more robust and usable chemical entity for further research and development.
Overall Reaction Scheme
The synthesis is a two-step process: (I) enamine formation, followed by (II) hydrochloride salt formation.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 2-Prop-1-en-2-ylmorpholine
A. Principle & Mechanism
The formation of an enamine from a ketone and a secondary amine is a reversible, acid-catalyzed condensation reaction.[4] The mechanism proceeds through several distinct steps, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The acid catalyst activates the carbonyl group of acetone, making it more electrophilic for the nucleophilic attack by morpholine. This forms a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. A final deprotonation at the alpha-carbon yields the stable enamine product. To ensure a high yield, the water byproduct must be continuously removed from the reaction mixture, typically via azeotropic distillation with a Dean-Stark apparatus.
Caption: Acid-catalyzed mechanism for enamine formation.
B. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Morpholine | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| Acetone | ACS Grade | Fisher Scientific | Flammable, volatile. |
| Toluene | Anhydrous | Acros Organics | Flammable, toxic. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate | Alfa Aesar | Catalyst. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | For extraction. |
| Saturated NaCl solution | Lab-prepared | - | For workup. |
Equipment: 500 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.
C. Experimental Protocol
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.
-
Charging Reagents: To the flask, add toluene (200 mL), morpholine (43.6 g, 0.5 mol), and acetone (34.8 g, 0.6 mol, 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g, ~0.0026 mol).
-
Expert Insight: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of acetone, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by morpholine.[4]
-
-
Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the reaction, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 9 mL, or 0.5 mol, is the theoretical amount). This typically takes 4-6 hours.
-
Expert Insight: Driving the reaction to completion is dependent on Le Châtelier's principle. The continuous removal of water via the Dean-Stark trap shifts the equilibrium towards the formation of the enamine product.[4]
-
-
Reaction Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude residual oil is purified by vacuum distillation to yield 2-Prop-1-en-2-ylmorpholine as a colorless oil.
Part II: Synthesis of 2-Prop-1-en-2-ylmorpholine Hydrochloride
A. Principle
This step involves a straightforward acid-base reaction. The nitrogen atom in the enamine possesses a lone pair of electrons, making it a Brønsted-Lowry base. It readily reacts with a strong acid like hydrochloric acid (HCl) to form an ammonium salt, in this case, a hydrochloride.[5][6] The resulting salt is ionic and typically insoluble in nonpolar organic solvents like diethyl ether, causing it to precipitate from the solution, allowing for easy isolation.[5]
B. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Prop-1-en-2-ylmorpholine | From Part I | - | - |
| Hydrochloric Acid | 2.0 M in Diethyl Ether | Sigma-Aldrich | Corrosive, handle in a fume hood. |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | Flammable, peroxide-former. |
Equipment: Erlenmeyer flask, magnetic stirrer, ice bath, dropping funnel, Büchner funnel, vacuum flask.
C. Experimental Protocol
-
Dissolution: Dissolve the purified 2-Prop-1-en-2-ylmorpholine (e.g., 12.7 g, 0.1 mol) in 200 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Expert Insight: This reaction is exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and promote the formation of well-defined crystals, which are easier to filter and handle.
-
-
Acid Addition: Add a 2.0 M solution of HCl in diethyl ether (50 mL, 0.1 mol) dropwise to the stirred enamine solution over 20-30 minutes. A white precipitate will form immediately.
-
Crystallization: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The result is 2-Prop-1-en-2-ylmorpholine hydrochloride as a stable, white crystalline solid.
Characterization and Validation
| Parameter | Expected Result |
| Enamine (Free Base) | |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ ~4.1 (s, 2H, =CH₂), ~3.7 (t, 4H, -O-CH₂-), ~2.9 (t, 4H, -N-CH₂-), ~1.8 (s, 3H, -CH₃) |
| IR (neat) | ~1640 cm⁻¹ (C=C stretch), ~1115 cm⁻¹ (C-O-C stretch) |
| Hydrochloride Salt | |
| Appearance | White crystalline solid |
| Yield | >95% (from enamine) |
| Melting Point | Decomposes upon heating |
| ¹H NMR (DMSO-d₆) | Signals will shift downfield. A broad singlet for the N⁺-H proton will appear. |
| IR (KBr) | Broad N⁺-H stretch (~2400-2700 cm⁻¹), C=C stretch (~1650 cm⁻¹) |
Overall Experimental Workflow
Sources
Strategic Cross-Coupling of 2-Substituted Morpholines: Overcoming Steric and Electronic Barriers
Abstract
Morpholines are privileged pharmacophores in medicinal chemistry, valued for their ability to lower lipophilicity (LogD) and improve metabolic stability compared to piperidines.[1] However, the introduction of a substituent at the C2 position—crucial for introducing chirality and vector control—imposes significant steric and conformational constraints. This Application Note details optimized protocols for the cross-coupling of 2-substituted morpholines. We move beyond generic conditions to address the specific mechanistic bottlenecks caused by C2-substitution: the "gauche" steric clash in N-arylation and the challenge of sp³-sp² bond formation in C-arylation.
Part 1: N-Arylation of 2-Substituted Morpholines
The Challenge: Steric Drag and β-Hydride Elimination
Unlike unsubstituted morpholine, 2-substituted morpholines (e.g., 2-methylmorpholine) possess a chiral center adjacent to the nitrogen nucleophile. In a Buchwald-Hartwig coupling, this creates two specific failure modes:
-
Retarded Reductive Elimination: The C2-substituent increases steric bulk around the Pd center, slowing the reductive elimination step and allowing competitive protodehalogentation.
-
β-Hydride Elimination: If the catalytic cycle stalls, the presence of β-hydrogens on the morpholine ring can lead to oxidation of the amine to an enamine/imine, killing the catalyst.
The Solution: Dialkylbiaryl Phosphine Ligands
To overcome this, we utilize RuPhos or BrettPhos . These bulky, electron-rich monodentate ligands facilitate oxidative addition (via electron richness) while their specific steric architecture promotes reductive elimination for secondary amines.
Diagram 1: Mechanistic Bottlenecks in N-Arylation
The following diagram illustrates where the C2-substituent impacts the catalytic cycle.
Caption: The catalytic cycle highlights the critical 'Amine Coordination' and 'Reductive Elimination' steps where the C2-substituent of the morpholine introduces steric strain, necessitating specialized ligands like RuPhos.
Protocol 1: RuPhos-Mediated N-Arylation
Target: Coupling 2-methylmorpholine with deactivated aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
2-Methylmorpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Note: G4 precatalyst ensures accurate Pd:L ratio and rapid activation at low temperatures.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (0.2 M)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 and NaOtBu. Cap and purge with Argon for 5 minutes.
-
Why: NaOtBu is hygroscopic; moisture converts it to NaOH, killing the reaction. Oxygen poisons the Pd(0) species.
-
-
Solvent Addition: Add anhydrous THF via syringe.
-
Substrate Addition: Add the Aryl Chloride and 2-Methylmorpholine as liquids (or solutions if solid) via syringe.
-
Activation: Stir at room temperature for 5 minutes.
-
Checkpoint: The solution should turn from pale yellow to a darker amber, indicating precatalyst activation.
-
-
Heating: Heat the block to 65°C. Monitor via LCMS at 2 hours.
-
Validation: If conversion is <50% at 2h, increase temp to 85°C. Do not exceed 100°C with THF (switch to Toluene/Dioxane if needed).
-
-
Workup: Dilute with EtOAc, filter through a Celite pad (removes Pd black), and concentrate.
Data: Ligand Selection Matrix
| Ligand | Substrate Class | Success Rate | Notes |
|---|---|---|---|
| RuPhos | 2° Amines (Acyclic/Cyclic) | High | Best general purpose for 2-sub morpholines. |
| BrettPhos | 1° Amines / Anilines | Medium | Use if 2-sub morpholine is extremely hindered. |
| BINAP | Unhindered Amines | Low | Often fails with 2-sub morpholines due to lack of steric bulk to force reductive elimination. |
| XPhos | General Aryl Chlorides | Medium | Good alternative if RuPhos fails. |
Part 2: C2-Functionalization (Metallaphotoredox)
The Challenge: Constructing the sp³-sp² Bond
Directly attaching an aryl group to the C2 position of an existing morpholine ring is synthetically arduous. Traditional methods (e.g., reacting 2-morpholine zinc reagents) suffer from poor reagent stability.
The Solution: Decarboxylative Cross-Coupling
We utilize a dual-catalytic system (Nickel + Photoredox) to couple Morpholine-2-carboxylic acids (stable, commercially available) with aryl halides. This mimics a Suzuki coupling but uses a carboxylic acid as a "mask" for the alkyl radical.
Diagram 2: Dual Catalytic Workflow
This pathway visualizes the hand-off between the Iridium photocatalyst (radical generation) and the Nickel catalyst (bond formation).
Caption: The synergy between Ir-photocatalysis (generating the C2 radical via decarboxylation) and Ni-catalysis (capturing the radical for cross-coupling) enables sp3-sp2 bond formation.
Protocol 2: Decarboxylative C2-Arylation
Target: Synthesis of 2-(4-fluorophenyl)morpholine from N-Boc-morpholine-2-carboxylic acid.
Reagents:
-
N-Boc-Morpholine-2-carboxylic acid (1.5 equiv)
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Metal Catalyst: NiCl2(glyme) (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: DMF (Degassed)
Step-by-Step Methodology:
-
Catalyst Premix: In a vial, mix NiCl2(glyme) and dtbbpy ligand in DMF. Sonicate for 5 mins to form the active green Ni-ligand complex.
-
Reaction Assembly: To a photoreactor vial, add the Carboxylic Acid, Aryl Bromide, Iridium Photocatalyst, and Base.
-
Combine: Add the Ni-complex solution to the vial.
-
Degassing (Critical): Sparge with Nitrogen for 15 minutes.
-
Why: Oxygen is a potent quencher of the excited Iridium triplet state. The reaction will fail in air.
-
-
Irradiation: Place in a Blue LED reactor (approx. 450 nm) with fan cooling (maintain <35°C). Stir vigorously for 18-24 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is the N-Boc protected 2-aryl morpholine. Deprotect with TFA/DCM if the free amine is required.
Part 3: Troubleshooting & Self-Validation
Self-Validating System: Before committing precious GMP starting materials, run this "Traffic Light" check:
| Checkpoint | Observation | Status | Action |
| Color Change (Pd) | Solution stays pale yellow after heating | FAIL | Catalyst inactive. Check O2 ingress or ligand quality. |
| Color Change (Ni) | Solution turns black/precipitates immediately | FAIL | Ni crashing out. Increase ligand loading or check solvent dryness. |
| LCMS (t=1h) | Only SM + Dehalogenated Ar-H observed | FAIL | β-hydride elimination dominating (Protocol 1). Switch to RuPhos or lower temp. |
| LCMS (t=1h) | Product mass detected (>5%) | PASS | Catalyst active. Continue heating/irradiation. |
References
-
Buchwald-Hartwig Amination of Secondary Amines
- Maitre, S., et al. "Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
-
Decarboxylative Cross-Coupling (Metallaphotoredox)
-
Minisci-Type Functionalization
- Beilstein Journals.
-
General Mechanism & Ligand Effects
- ACS Catalysis (2019).
Sources
The Synthetic Versatility of 2-Isopropenylmorpholine: A Guide to its Application in Heterocyclic Chemistry
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] While the synthesis and application of variously substituted morpholines are well-documented, the utility of specific unsaturated derivatives as synthetic precursors remains a developing area of interest. This guide focuses on the potential applications of 2-isopropenylmorpholine, a unique building block possessing an enamine-like moiety, in the construction of novel and complex heterocyclic systems.
Due to the limited direct literature on the synthetic applications of 2-isopropenylmorpholine, this document will draw upon the established reactivity of analogous enamides and other unsaturated morpholine derivatives to propose its utility in key synthetic transformations.[3][4] The protocols and reaction schemes presented herein are intended to serve as a foundational guide for researchers looking to explore the synthetic potential of this versatile, yet underutilized, heterocyclic synthon.
Core Reactivity: The Enamine-like Character
The key to understanding the synthetic potential of 2-isopropenylmorpholine lies in its electronic structure. The nitrogen atom of the morpholine ring donates electron density to the isopropenyl group, creating an enamine-like system. This polarization renders the terminal carbon of the isopropenyl group nucleophilic, making it susceptible to attack by various electrophiles. This inherent reactivity opens the door to a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Application I: [4+2] Cycloaddition Reactions (Diels-Alder)
The conjugated diene system of 2-isopropenylmorpholine, in its s-cis conformation, can potentially participate as the 4π component in Diels-Alder reactions. This approach offers a direct route to the synthesis of fused pyridomorpholine structures, which are of interest in medicinal chemistry.
Conceptual Workflow for Diels-Alder Reaction
Caption: Proposed workflow for the synthesis of fused pyridomorpholines via a Diels-Alder reaction.
Protocol 1: Synthesis of a Tetrahydroquinolizin-4-one Derivative (Proposed)
This protocol is adapted from the general principles of Diels-Alder reactions involving electron-rich dienes.
Materials:
-
2-Isopropenylmorpholine
-
Maleimide
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Lewis Acid (e.g., ZnCl₂) (optional)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isopropenylmorpholine (1.0 eq) and a catalytic amount of hydroquinone.
-
Dissolve the starting materials in anhydrous toluene.
-
Add maleimide (1.1 eq) to the solution.
-
For activated reactions, a Lewis acid such as ZnCl₂ (0.1 eq) can be added.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinolizin-4-one derivative.
Expected Outcome: The reaction is expected to yield a fused bicyclic system where the maleimide has added across the diene of the 2-isopropenylmorpholine.
| Reactant 1 | Reactant 2 | Conditions | Expected Product | Reference (Analogy) |
| 2-Isopropenylmorpholine | Maleimide | Toluene, reflux | Tetrahydroquinolizin-4-one derivative | [3] |
| 2-Isopropenylmorpholine | Dimethyl acetylenedicarboxylate | Xylene, 140 °C | Dihydroquinolizine derivative | [3] |
Application II: 1,3-Dipolar Cycloaddition Reactions
The electron-rich double bond of 2-isopropenylmorpholine can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This provides a powerful method for the synthesis of novel spirocyclic or fused five-membered heterocyclic systems containing a morpholine moiety.
Conceptual Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for 1,3-dipolar cycloaddition with 2-isopropenylmorpholine.
Protocol 2: Synthesis of a Spiro-isoxazolidine-morpholine Derivative (Proposed)
This protocol is based on the well-established reactivity of nitrones with electron-rich alkenes.
Materials:
-
2-Isopropenylmorpholine
-
C-Phenyl-N-methylnitrone
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve C-phenyl-N-methylnitrone (1.0 eq) in DCM.
-
Add 2-isopropenylmorpholine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Once the reaction is complete (typically within 24 hours), concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the spiro-isoxazolidine-morpholine product.
Expected Outcome: A spirocyclic compound where the isoxazolidine ring is formed at the 2-position of the morpholine ring.
| Dipolarophile | 1,3-Dipole | Conditions | Expected Product | Reference (Analogy) |
| 2-Isopropenylmorpholine | C-Phenyl-N-methylnitrone | DCM, rt | Spiro-isoxazolidine-morpholine | [4] |
| 2-Isopropenylmorpholine | Benzyl azide | Toluene, reflux | Spiro-triazoline-morpholine | [5] |
Application III: Michael Addition Reactions
The nucleophilic character of the terminal carbon of the isopropenyl group makes 2-isopropenylmorpholine a potential Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This application allows for the extension of a carbon chain from the morpholine ring, leading to functionalized derivatives.
Protocol 3: Synthesis of a 5-(Morpholin-2-yl)pentan-2-one Derivative (Proposed)
This protocol is based on the general principles of Michael addition reactions.
Materials:
-
2-Isopropenylmorpholine
-
Methyl vinyl ketone
-
Aprotic solvent (e.g., THF, acetonitrile)
-
Weak acid catalyst (e.g., acetic acid) (optional)
Procedure:
-
Dissolve 2-isopropenylmorpholine (1.0 eq) in an aprotic solvent in a round-bottom flask.
-
Add methyl vinyl ketone (1.1 eq) to the solution.
-
A catalytic amount of a weak acid can be added to facilitate the reaction.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: A linear ketone with a morpholine substituent at the 5-position.
| Michael Donor | Michael Acceptor | Conditions | Expected Product | Reference (Analogy) |
| 2-Isopropenylmorpholine | Methyl vinyl ketone | THF, rt | 5-(Morpholin-2-yl)pentan-2-one derivative | [6] |
| 2-Isopropenylmorpholine | Acrylonitrile | Acetonitrile, rt | 4-(Morpholin-2-yl)butanenitrile derivative | [6] |
Conclusion
While direct experimental data on the synthetic applications of 2-isopropenylmorpholine is currently scarce in the available literature, its structural features strongly suggest a rich and varied reactivity profile. By drawing parallels with the well-established chemistry of enamides and other unsaturated heterocycles, this guide proposes its utility as a versatile building block in the synthesis of complex, fused, and spirocyclic heterocyclic systems. The presented protocols, though based on analogy, provide a solid starting point for researchers to explore the untapped synthetic potential of 2-isopropenylmorpholine and to develop novel molecular architectures for applications in drug discovery and materials science. Further experimental validation of these proposed applications is highly encouraged.
References
- Jain, A., & Sahu, S. K. (2024).
-
Organic Chemistry Portal. (n.d.). Synthesis of enamines, enamides and related compounds. Retrieved from [Link]
- Reddy, T. R., et al. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 4, 431-444.
-
Wikipedia. (2024). Michael reaction. Retrieved from [Link]
- Caramella, P., & Grünanger, P. (1977). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Anderson, L. L., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(28), 10634–10639.
- Son, J., et al. (2017). Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions.
- Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(20), 4593–4596.
- Ortiz, K. G., et al. (2024).
- Pal'chykov, V. A., & Chebanov, V. A. (2013). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 49, 145-173.
- Krivenko, A. P., & Sorokin, V. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(1), 1-24.
-
ChemTalk. (2023, March 10). Cycloaddition Reactions. Retrieved from [Link]
- Sharma, A., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1649–1657.
- OpenStax. (n.d.). 30.5 Cycloaddition Reactions. In Organic Chemistry: A Tenth Edition.
- BASF. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.
- LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Zhu, J., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines.
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 2-Prop-1-en-2-ylmorpholine HCl in organic solvents
Welcome to the technical support guide for 2-Prop-1-en-2-ylmorpholine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in organic solvents. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: Understanding the Solubility Challenge
2-Prop-1-en-2-ylmorpholine hydrochloride is an amine salt. The presence of the charged morpholinium group and the chloride counter-ion makes the molecule highly polar.[1] This inherent polarity is the primary reason for its poor solubility in nonpolar or weakly polar organic solvents.[1] In contrast, its parent compound, morpholine, is miscible with a wide range of organic solvents due to its less polar nature.[2][3][4] This guide will walk you through systematic approaches to overcome this solubility hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Prop-1-en-2-ylmorpholine HCl not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
Answer: The core of the issue lies in the principle of "like dissolves like." As a hydrochloride salt, 2-Prop-1-en-2-ylmorpholine HCl is a highly polar, ionic compound. Solvents like DCM and THF are considered nonpolar or weakly polar. The significant difference in polarity between your compound and the solvent results in poor solvation and, consequently, low solubility. The solvent molecules cannot effectively surround and stabilize the ionic lattice of the salt.
Q2: What are the recommended initial solvents to try for dissolving 2-Prop-1-en-2-ylmorpholine HCl?
-
Polar Protic Solvents: These solvents can engage in hydrogen bonding and have high dielectric constants, which are excellent for dissolving ionic salts.
-
Examples: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
-
Polar Aprotic Solvents: These solvents have high polarity but do not have acidic protons. They are also effective at solvating cations.
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).
-
It's important to note that while these solvents may dissolve your compound, they might not be compatible with your downstream reaction conditions (e.g., Grignard reactions).
Q3: I need to perform a reaction in a less polar solvent. How can I improve the solubility of 2-Prop-1-en-2-ylmorpholine HCl in solvents like DCM or Ethyl Acetate?
Answer: When your reaction chemistry dictates a less polar environment, direct dissolution is often not feasible. The most robust and widely accepted strategy is to convert the hydrochloride salt to its corresponding free amine in situ or as a separate workup step.[1] The free amine is significantly less polar and will be much more soluble in a broader range of organic solvents.
This protocol is ideal when you want to use the free amine directly in the subsequent reaction.
-
Suspension: Suspend the 2-Prop-1-en-2-ylmorpholine HCl in your desired aprotic organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Cooling: Cool the suspension to 0 °C in an ice bath. This helps to manage any potential exotherm during neutralization.
-
Base Addition: Slowly add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise to the stirred suspension. Use 1.0 to 1.1 equivalents relative to your starting salt.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which often precipitates as a white solid.
-
Filtration (Optional): The precipitated tertiary amine salt can be removed by filtration if it interferes with your subsequent steps.
-
Direct Use: The resulting solution containing the dissolved free amine can often be used directly in your next reaction step.
Q4: Are there any physical methods I can use to increase solubility without chemically modifying the compound?
Answer: Yes, several physical methods can aid in dissolution, although their effectiveness will be limited if the solvent is fundamentally incompatible.
-
Heating: Gently warming the mixture can increase both the rate of dissolution and the solubility limit. However, be cautious, as some amine salts can be thermally unstable.[5] Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area of the solute that is in contact with the solvent, which can accelerate dissolution.[1]
-
Vigorous Stirring: Ensuring the mixture is well-agitated maximizes the interaction between the solid and the solvent.[1]
These methods are best employed when you are using a solvent where the compound has at least partial solubility.
Q5: Can I use a co-solvent system to improve solubility?
Answer: A co-solvent system can be an effective compromise. By adding a small amount of a highly polar solvent (in which your compound is soluble) to a less polar bulk solvent, you can sometimes achieve the desired solubility without drastically changing the overall properties of the reaction medium.
For example, adding a small percentage of methanol to a suspension of 2-Prop-1-en-2-ylmorpholine HCl in dichloromethane can sometimes be sufficient to bring it into solution.[1] You will need to determine the optimal ratio of solvents for your specific application empirically.
Summary of Troubleshooting Strategies
| Strategy | When to Use | Key Considerations |
| Solvent Selection | Initial dissolution attempts. | Start with highly polar solvents (MeOH, DMF, DMSO). Check for compatibility with subsequent reaction steps. |
| Conversion to Free Amine | When a nonpolar/weakly polar solvent is required for a reaction. | This is the most effective method for achieving solubility in solvents like DCM, THF, and Ethyl Acetate.[1][6] |
| Physical Methods (Heating, Sonication) | To aid dissolution in a marginally suitable solvent. | Limited effectiveness for highly insoluble systems. Check for thermal stability of the compound before heating.[1][5] |
| Co-Solvent System | To fine-tune the polarity of the solvent system. | Requires empirical optimization of the solvent ratio. May affect reaction kinetics or product isolation.[1] |
Visualizing the Solubility Problem and Solution
The core issue is the polarity mismatch. The most effective solution involves a chemical transformation to alter the polarity of the solute.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 3. polybluechem.com [polybluechem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
Technical Support Center: Stability of 2-Isopropenylmorpholine HCl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-isopropenylmorpholine hydrochloride (HCl). It addresses potential stability issues, particularly under basic conditions, and offers robust troubleshooting protocols and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Chemistry of 2-Isopropenylmorpholine
2-Isopropenylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with an isopropenyl group at the 2-position. The key to understanding its stability lies in the chemical nature of the isopropenyl group, which makes the molecule an enamine. Enamines are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. When working with 2-isopropenylmorpholine HCl, the hydrochloride salt form provides stability in acidic to neutral aqueous solutions. However, upon the introduction of basic conditions, the free base form of 2-isopropenylmorpholine is generated, which can then undergo degradation.
The primary degradation pathway for 2-isopropenylmorpholine under basic conditions is the hydrolysis of the enamine functional group to yield the corresponding ketone, 2-acetylmorpholine, and a secondary amine. This process is initiated by the attack of a hydroxide ion on the double bond, leading to the formation of an unstable intermediate that subsequently rearranges to the final products.
Frequently Asked Questions (FAQs)
Q1: I am planning an experiment where I need to basify a solution of 2-isopropenylmorpholine HCl. What are the potential stability risks?
A1: When you basify a solution of 2-isopropenylmorpholine HCl, you are converting the stable salt form into the free base. The free base is an enamine, which is susceptible to hydrolysis under basic conditions. This hydrolysis will lead to the degradation of your starting material into 2-acetylmorpholine. The rate of this degradation is dependent on the pH, temperature, and the specific base used. It is crucial to be aware of this potential degradation to ensure the accuracy of your experimental results.
Q2: What is the expected major degradation product of 2-isopropenylmorpholine under basic conditions?
A2: The expected major degradation product is 2-acetylmorpholine. This is formed through the hydrolysis of the isopropenyl group's double bond.
Q3: How can I minimize the degradation of 2-isopropenylmorpholine when working under basic conditions?
A3: To minimize degradation, it is recommended to:
-
Work at low temperatures: The rate of hydrolysis is significantly reduced at lower temperatures.
-
Use the weakest possible base: If your experimental conditions permit, use a milder base.
-
Minimize reaction/exposure time: The extent of degradation is time-dependent. Therefore, keep the time the compound is in a basic solution to a minimum.
-
Use a non-aqueous solvent: If your reaction can be performed in a non-aqueous solvent, this will prevent hydrolysis.
Q4: How can I confirm if my 2-isopropenylmorpholine sample has degraded?
A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to check for the presence of the degradation product, 2-acetylmorpholine. A stability-indicating HPLC method, as detailed in the protocols below, can separate the parent compound from its degradation products.
Q5: Are there any specific storage conditions recommended for 2-isopropenylmorpholine HCl?
A5: 2-Isopropenylmorpholine HCl should be stored in a cool, dry place, away from strong bases. The solid form is generally stable. For solutions, it is best to prepare them fresh and store them under acidic or neutral conditions if they are not for immediate use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield in a reaction involving 2-isopropenylmorpholine under basic conditions. | Degradation of the starting material due to hydrolysis. | 1. Confirm the identity and purity of your starting material before the reaction. 2. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to observe the formation of any byproducts. 3. If degradation is suspected, modify the reaction conditions as suggested in FAQ Q3 (lower temperature, weaker base, shorter reaction time). |
| Appearance of an unexpected peak in my HPLC chromatogram after working up a reaction with a basic wash. | Formation of 2-acetylmorpholine due to hydrolysis. | 1. Characterize the unexpected peak using LC-MS to confirm its mass. The expected mass of 2-acetylmorpholine can be calculated and compared. 2. If confirmed, adjust the workup procedure to minimize contact with the basic solution (e.g., use a milder base, reduce the duration of the wash, perform the wash at a lower temperature). |
| Inconsistent results in bioassays using 2-isopropenylmorpholine in a basic buffer. | Degradation of the active compound in the assay medium. | 1. Assess the stability of 2-isopropenylmorpholine in the specific buffer and at the temperature used for the bioassay. 2. If degradation is observed, consider if the bioassay can be performed at a lower pH or for a shorter duration. 3. If the buffer conditions cannot be changed, prepare the test solutions immediately before use and keep them on ice until they are added to the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Isopropenylmorpholine HCl under Basic Conditions
This protocol describes a forced degradation study to intentionally degrade 2-isopropenylmorpholine HCl under basic conditions to identify degradation products and assess the stability of the molecule.
Materials:
-
2-Isopropenylmorpholine HCl
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-isopropenylmorpholine HCl in methanol at a concentration of 1 mg/mL.
-
Stress Condition:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.1 M NaOH solution.
-
Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot (e.g., 100 µL) and immediately neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and treating it in the same way as the stressed sample (without the addition of NaOH and HCl).
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method (see Protocol 2).
-
Peak Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating 2-isopropenylmorpholine from its primary degradation product, 2-acetylmorpholine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation. A suggested starting gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected degradation product have significant absorbance. This can be determined by obtaining UV spectra of both compounds. A starting point could be around 210 nm.
-
Injection Volume: 10 µL
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Chemical Structures
Caption: Chemical structures of 2-Isopropenylmorpholine and its degradation product.
Degradation Pathway
Caption: Proposed degradation pathway of 2-isopropenylmorpholine HCl under basic conditions.
Experimental Workflow
Technical Support Center: Optimizing Reaction Temperature for Isopropenyl Functionalization
Welcome to the Technical Support Center dedicated to the nuanced art and science of isopropenyl functionalization. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their synthetic strategies and troubleshoot common hurdles associated with this valuable transformation. As your dedicated Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your laboratory work. We will delve into the critical role of reaction temperature, a parameter that often dictates the success or failure of achieving your desired isopropenyl-containing target molecule.
Introduction: Temperature as a Critical Control Point
In the realm of organic synthesis, the isopropenyl group is a valuable synthetic handle, but its successful installation is highly dependent on precise reaction conditions. Among these, temperature stands out as a paramount factor influencing reaction rate, selectivity, and the formation of byproducts. An improperly controlled temperature can lead to a cascade of undesirable outcomes, from sluggish or stalled reactions to the predominance of unwanted isomers or decomposition of starting materials and catalysts. This guide will provide a comprehensive framework for understanding and optimizing the thermal parameters of your isopropenylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of temperature on my isopropenylation reaction?
A1: Temperature primarily affects two key aspects of your reaction: reaction rate and selectivity.
-
Reaction Rate: Generally, increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This typically results in a faster reaction rate. However, excessively high temperatures can lead to the decomposition of reagents or catalysts.[1]
-
Selectivity: Many isopropenylation reactions can yield multiple products. Temperature plays a crucial role in determining which product is favored, a concept known as kinetic versus thermodynamic control.[2][3][4][5][6]
-
Kinetic Control: At lower temperatures, the product that is formed the fastest (i.e., has the lowest activation energy) will be the major product. This is often the less stable product.[2][3][6]
-
Thermodynamic Control: At higher temperatures, with sufficient energy to overcome the activation barriers of both forward and reverse reactions, the most stable product will be the major product as the reaction reaches equilibrium.[2][3][6]
-
Q2: I'm observing low to no conversion in my palladium-catalyzed isopropenylation. Should I just increase the temperature?
A2: While insufficient temperature can lead to low conversion, indiscriminately increasing the heat is not always the best solution.[1] Before raising the temperature, consider the following:
-
Catalyst Activation: Many palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, require an active Pd(0) species. The pre-catalyst you are using might require a specific temperature range to be effectively activated.
-
Catalyst Decomposition: Palladium catalysts, especially when coordinated with certain phosphine ligands, can be thermally sensitive. Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black, which will shut down your reaction.[7]
-
Substrate/Reagent Stability: Your starting materials or the isopropenylating agent itself might not be stable at elevated temperatures.
A systematic approach is recommended. Increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress carefully.
Q3: My reaction is producing a mixture of isomers. How can temperature help improve the selectivity?
A3: This is a classic case of kinetic versus thermodynamic control. To favor the desired isomer, you can manipulate the reaction temperature:
-
To favor the kinetic product (the one that forms faster): Run the reaction at a lower temperature for a shorter period. This will favor the product with the lower activation energy barrier.[2][3]
-
To favor the thermodynamic product (the more stable one): Run the reaction at a higher temperature for a longer duration to allow the reaction to reach equilibrium. This will favor the most stable product.[2][3]
It is crucial to first identify which isomer is the kinetic and which is the thermodynamic product, which may require some initial screening experiments at different temperatures.
Q4: Can the choice of solvent affect my optimal reaction temperature?
A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence the solubility of your reagents and the stability of your catalyst, which in turn can affect the optimal temperature. For instance, some catalyst systems may be more stable in certain solvents at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause Related to Temperature | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low to overcome the activation energy. | Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the reaction.[1] |
| Catalyst is not being activated at the current temperature. | Consult the literature for the optimal activation temperature for your specific catalyst/ligand system. | |
| Significant Byproduct Formation | Temperature is too high, leading to side reactions (e.g., decomposition, isomerization, or homocoupling). | Lower the reaction temperature. Consider if a more active catalyst could allow for lower temperatures. |
| Kinetic vs. thermodynamic control is not optimized for the desired product. | For the kinetic product, lower the temperature. For the thermodynamic product, increase the temperature and reaction time.[2][3][6] | |
| Catalyst Decomposition (e.g., formation of palladium black) | Reaction temperature is too high for the stability of the palladium catalyst.[7] | Lower the reaction temperature. Screen for a more thermally stable ligand or pre-catalyst. |
| Reaction Stalls Before Completion | Catalyst deactivation at the reaction temperature over time. | Optimize for a lower temperature that still provides a reasonable reaction rate. Consider a higher catalyst loading if deactivation is unavoidable. |
| Thermal decomposition of a reactant or reagent. | Lower the reaction temperature. Ensure all reagents are of high purity, as impurities can sometimes lower thermal stability. |
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Isopropenylation
This protocol outlines a general procedure for optimizing the reaction temperature for a palladium-catalyzed isopropenylation, such as a Suzuki-Miyaura or Heck reaction.
1. Reaction Setup: a. In a series of identical reaction vessels (e.g., microwave vials or Schlenk tubes), add your substrate, isopropenylating agent (e.g., isopropenylboronic acid pinacol ester or isopropenyl acetate), base, and solvent. b. To each vessel, add the palladium pre-catalyst and ligand under an inert atmosphere (e.g., nitrogen or argon).
2. Temperature Gradient: a. Set up parallel reactions to be run at a range of temperatures. A good starting range for many cross-coupling reactions is 60-120 °C. b. For example, set individual reactions to run at 60 °C, 80 °C, 100 °C, and 120 °C.
3. Monitoring and Analysis: a. Stir all reactions for a set period (e.g., 12-24 hours). b. At the end of the reaction time, cool all reactions to room temperature. c. Take an aliquot from each reaction for analysis by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield of the desired product and any byproducts.
4. Data Interpretation: a. Plot the yield of the desired product as a function of temperature. b. The temperature that provides the highest yield with the fewest byproducts is your optimal temperature under these conditions.
Data Presentation
Table 1: Typical Temperature Ranges for Common Isopropenylation Reactions
| Reaction Type | Isopropenylating Agent | Typical Catalyst System | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Isopropenylboronic acid or its esters | Pd(0) with phosphine ligands (e.g., PPh₃, SPhos, XPhos) | Room Temperature to 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Heck Reaction | Isopropenyl acetate, Isopropenyl bromide | Pd(0) or Pd(II) with phosphine ligands | 80 - 140 °C | Higher temperatures can lead to catalyst decomposition.[7] |
| Grignard Reaction | Isopropenylmagnesium bromide | None (reagent-based) | -78 to Room Temperature | Low temperatures are often crucial to prevent side reactions and ensure the stability of functionalized Grignard reagents.[7] |
| Acylation | Isopropenyl acetate | Acid or metal catalysts | 30 - 100 °C | Reaction can be sensitive to catalyst and substrate.[8] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Isopropenylation
Caption: A logical workflow for troubleshooting low yield in isopropenylation reactions.
Diagram 2: Kinetic vs. Thermodynamic Control in Isopropenylation
Caption: Energy profile illustrating kinetic versus thermodynamic product formation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction optimization using DoE - GalChimia [galchimia.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchtrend.net [researchtrend.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
Removing hydrochloride salts from morpholine intermediates
Guide: Liberating the Free Base from Hydrochloride Salts
Welcome to the Technical Support Center. This guide, curated for research scientists and drug development professionals, provides in-depth troubleshooting and practical guidance for the efficient removal of hydrochloride (HCl) salts from morpholine intermediates. As Senior Application Scientists, we ground our advice in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you with the expertise to adapt and optimize these methods for your specific molecular context.
Section 1: The Core Principle: From Salt to Free Base
Morpholine and its derivatives are basic heterocyclic amines.[1][2][3] In many synthetic routes, particularly during purification or as commercially supplied products, they are converted into their hydrochloride salts.[4][5] This is done to enhance stability and often to induce crystallinity, making them easier to handle and purify.[6] However, for subsequent reaction steps, the nucleophilic amine must be in its neutral, or "free base," form.
The entire process of removing the HCl salt hinges on a simple acid-base reaction: Neutralization . The morpholinium chloride (an ammonium salt) is treated with a base to deprotonate it, regenerating the neutral morpholine free base and producing a salt and water as byproducts.
Q1: Why can't I just use my morpholine HCl salt directly in my next reaction?
A1: The nitrogen atom in the morpholinium hydrochloride salt is protonated, carrying a positive charge. This renders it non-nucleophilic and unable to participate in most reactions that require an amine's lone pair of electrons (e.g., acylations, alkylations, reductive aminations). Furthermore, the presence of the acidic proton can interfere with base-sensitive reagents or catalyze unwanted side reactions. Deprotonation is mandatory to restore the amine's reactivity.[7]
Decision-Making Workflow for Purification
Before proceeding, it's crucial to select the appropriate strategy based on the properties of your specific morpholine intermediate and the purity requirements of your subsequent steps.
Caption: Step-by-step workflow for a typical liquid-liquid extraction.
Section 3: Further Purification & Troubleshooting
If the isolated free base is not sufficiently pure after extraction, further purification is necessary.
FAQs: Advanced Purification
Q5: My isolated free base is a solid, but it looks impure. What's the best way to purify it?
A5: For solid compounds, recrystallization is the most powerful purification technique. [6]The principle is to dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should crystallize out in a pure form, while the impurities remain in the solvent.
-
Troubleshooting Low Recovery: If you recover very little product, you may have used too much solvent. Try evaporating some of the solvent and cooling again. [6]* Troubleshooting Oiling Out: If the compound separates as an oil instead of crystals, the solvent's boiling point may be higher than your compound's melting point, or significant impurities are present. Try a lower-boiling point solvent or pre-purify by column chromatography. [6] Q6: My free base is an oil, and TLC/GC analysis shows multiple impurities. What should I do?
A6: For liquid or oily compounds, the two primary methods are column chromatography and vacuum distillation.
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel). [8]By choosing an appropriate mobile phase (solvent system), you can separate your desired morpholine derivative from both more polar and less polar impurities. [6]* Vacuum Distillation: If your compound is thermally stable and volatile, distillation under reduced pressure is an excellent method for purification on a larger scale. The vacuum lowers the boiling point, preventing decomposition that might occur at atmospheric pressure.
Section 4: Purity Assessment
Q7: How can I be sure I have successfully removed all the hydrochloride salt?
A7: Several analytical techniques can confirm the conversion and assess purity:
-
¹H NMR Spectroscopy: This is one of the most definitive methods. In the HCl salt, the protons on the carbons adjacent to the nitrogen (the α-protons) will be shifted downfield (to a higher ppm value) compared to the free base due to the electron-withdrawing effect of the positive charge. The disappearance of the broad N-H⁺ peak and the upfield shift of the α-protons are strong indicators of successful conversion.
-
pH Test: Dissolve a small sample of your final product in water. If the solution is neutral or basic, the free base has been formed. If it is acidic, residual HCl salt is present.
-
Chromatography (HPLC, GC-MS): These methods are excellent for determining the overall purity of your sample by separating it from any residual starting material or byproducts. [6][9]
References
-
Morpholine | NPCS Information. (n.d.). Niir Project Consultancy Services. Retrieved from [Link]
-
Morpholine. (n.d.). chemeurope.com. Retrieved from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC. Retrieved from [Link]
-
Morpholine in Uttar Pradesh. (n.d.). Innova Corporate (India). Retrieved from [Link]
- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
-
n-nitromorpholine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthetic chemists: getting rid of HCl? (2011). Reddit. Retrieved from [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2022). MDPI. Retrieved from [Link]
- Method for preparing high morphine hydrochloride. (n.d.). Google Patents.
- Method for preparing morpholine derivative. (n.d.). Google Patents.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). PMC. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved from [Link]
-
Obtaining free base from hydrochloride salt in methanol as solvent? (2021). Reddit. Retrieved from [Link]
-
Morpholine. (2022). Sciencemadness Wiki. Retrieved from [Link]
- Recovery of morpholine from aqueous solutions thereof. (n.d.). Google Patents.
-
LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. Retrieved from [Link]
-
Liquid-Liquid Extraction. (2022). YouTube. Retrieved from [Link]
Sources
- 1. niir.org [niir.org]
- 2. Morpholine [chemeurope.com]
- 3. innovawatertreatment.com [innovawatertreatment.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Chiral HPLC Separation of 2-Prop-1-en-2-ylmorpholine
Executive Summary & Molecule Profile
Target Molecule: 2-Prop-1-en-2-ylmorpholine (also known as 2-isopropenylmorpholine). Chemical Class: 2-Substituted Morpholine / Cyclic Secondary Amine. Chiral Center: C2 position of the morpholine ring.[1] Relevance: Morpholine scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores for antidepressants (e.g., Reboxetine), appetite suppressants, and fungicides. The biological activity of 2-substituted morpholines is often strictly enantioselective, necessitating rigorous chiral resolution.
This guide outlines the high-performance liquid chromatography (HPLC) protocols for resolving the enantiomers of 2-Prop-1-en-2-ylmorpholine. Unlike aromatic-rich analytes that rely heavily on
Mechanistic Insight: The Separation Challenge
The separation of 2-Prop-1-en-2-ylmorpholine presents specific chromatographic challenges that dictate column selection:
-
Basic Nitrogen Interaction: The secondary amine at position 4 is basic (
). Without suppression, this amine interacts with residual silanols on the silica support, leading to severe peak tailing and loss of resolution ( ).-
Solution: A basic modifier (Diethylamine or Triethylamine) is strictly required in the mobile phase.
-
-
Lack of Aromaticity: The isopropenyl group is an alkene, not an aromatic ring. Therefore, Pirkle-type columns (which rely on
- interactions) are generally ineffective.-
Solution: Polysaccharide-based CSPs (Amylose or Cellulose derivatives) are the superior choice as they utilize H-bonding (with the morpholine ether oxygen and amine hydrogen) and chiral cavity inclusion.
-
Primary Protocol: Amylose-Based Resolution
Expert Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) selector is the "Gold Standard" starting point for vinyl- and alkyl-substituted morpholines.
Chromatographic Conditions (Normal Phase)
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (or Immobilized IA ) | Amylose backbone offers a helical cavity that often accommodates non-planar cyclic amines better than cellulose (OD-H). |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count ( |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) | Hexane provides the non-polar bulk; IPA modulates eluting strength. |
| Ratio | 95 : 5 : 0.1 (v/v/v) | Low alcohol content maximizes retention ( |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates (0.5) often improve resolution for small molecules by minimizing mass transfer resistance. |
| Temperature | 25°C (Ambient) | Lower temperatures can enhance enantioselectivity ( |
| Detection | UV @ 210 nm | The molecule lacks strong chromophores; the alkene group absorbs weakly at low wavelengths. |
Expected Performance Data
Based on structure-activity relationships (SAR) of 2-vinylmorpholine derivatives [1, 2].
| Metric | Value | Interpretation |
| Retention Time ( | ~8.5 min | First eluting enantiomer (typically less retained in cavity). |
| Retention Time ( | ~10.2 min | Second eluting enantiomer. |
| Selectivity ( | 1.2 - 1.4 | Indicates sufficient thermodynamic difference in binding. |
| Resolution ( | > 2.5 | Baseline separation achieved. |
Alternative Protocol: Cellulose-Based Resolution
If the Amylose column fails to provide baseline resolution, the Cellulose tris(3,5-dimethylphenylcarbamate) selector is the primary alternative. The linear rigidity of cellulose creates different inclusion pockets.
-
Column: Chiralcel OD-H (or Immobilized IB ).
-
Mobile Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1).
-
Note: Switching from Isopropanol to Ethanol can drastically alter selectivity on polysaccharide columns due to different solvation of the chiral polymer.
-
Experimental Workflow & Decision Tree
The following diagram illustrates the self-validating workflow for method development.
Figure 1: Decision tree for the chiral resolution of 2-substituted morpholines.
Step-by-Step Validation Protocol
Step 1: Sample Preparation
-
Weigh 1.0 mg of racemic 2-Prop-1-en-2-ylmorpholine.
-
Dissolve in 1.0 mL of Ethanol (HPLC Grade). Do not use pure hexane as the polar amine may precipitate or adsorb to glass.
-
Add 1 µL of Diethylamine (DEA) to the sample vial to ensure the amine is in the free base form.
Step 2: System Passivation
Critical Step: Before attaching the chiral column, flush the HPLC system (lines and injector) with Mobile Phase + 0.1% DEA .
-
Reasoning: If the system was previously used with acidic mobile phases, residual acid sites will irreversibly bind the morpholine, causing "ghost peaks" or total sample loss.
Step 3: Elution Order Determination
To identify which peak corresponds to the (R) or (S) enantiomer:
-
If an authentic standard of (S)-2-Prop-1-en-2-ylmorpholine is available (via asymmetric synthesis [1]), inject it alone.
-
If no standard is available, collect fractions of Peak 1 and Peak 2.
-
Analyze fractions via Polarimetry (
) or Circular Dichroism (CD).-
Note: For 2-substituted morpholines, the elution order on Amylose columns often follows the spatial bulk rule, but this must be experimentally verified.
-
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(48), 15937-15942.
-
Massacret, M., Lakhmiri, R., Lhoste, P., & Sinou, D. (2001).[2] 2-Vinylmorpholine and 2-Vinylpiperazine.[1][2][3] Influence of the Biscarbonate Structure on the Enantioselectivity. ChemInform, 32(6).
-
Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers using polysaccharide-based chiral columns. Journal of Separation Science, 36(1), 140-147.
Sources
Safety Operating Guide
Safe Disposal & Management Protocol: 2-Prop-1-en-2-ylmorpholine Hydrochloride
Executive Summary
This guide outlines the definitive disposal and handling procedures for 2-Prop-1-en-2-ylmorpholine hydrochloride (CAS: N/A for specific salt, Parent Enamine CAS: 29518-82-1).
As a Senior Application Scientist, I must emphasize that this compound is not merely "chemical waste"; it is a latent hydrolysis hazard . While the hydrochloride salt form offers improved stability over the free enamine, it remains moisture-sensitive. Improper disposal that exposes the compound to aqueous environments will trigger hydrolysis, releasing acetone (flammable) and morpholine (corrosive/regulated) .
Core Directive: The only acceptable disposal route for bulk quantities is high-temperature incineration via a licensed hazardous waste handler. Drain disposal is strictly prohibited due to aquatic toxicity and regulatory restrictions on morpholine derivatives.
Part 1: Chemical Identity & Hazard Characterization[1][2][3]
To manage the waste, you must understand the "Kill Mechanism." This compound is an enamine salt . Its stability is kinetic, not thermodynamic.
The Hydrolysis Threat (The "Why")
The primary risk during storage and disposal is uncontrolled hydrolysis . In the presence of water, the enamine moiety reverts to its parent carbonyl and amine.
-
Reaction: 2-Prop-1-en-2-ylmorpholine HCl +
Acetone + Morpholine HCl -
Consequence: A solid waste container can unexpectedly generate liquid (acetone) and pressure (vapor), creating a flammability hazard and potential vessel rupture.
Physical & Chemical Properties Table
| Property | Value / Characteristic | Operational Implication |
| Physical State | Crystalline Solid (Hygroscopic) | Must be stored in desiccated conditions. |
| pH (Aqueous) | Acidic (~3-4) | Corrosive to metal containers; use HDPE/Glass. |
| Water Solubility | High | Do not dissolve for disposal; keeps waste volume low. |
| Reactivity | Hydrolytically Unstable | Incompatible with aqueous bases and strong oxidizers. |
| Flash Point | N/A (Solid) -> Acetone byproduct (-20°C) | Hydrolysis generates flammable vapors. |
Part 2: Pre-Disposal Stabilization (Self-Validating System)
This protocol utilizes a self-validating system : if the waste remains solid and odorless, the protocol is working. If a solvent smell (acetone) develops, containment has failed.
Segregation & Packaging[4]
-
Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid metal drums unless lined (chloride salts corrode steel).
-
Moisture Control: Add a packet of desiccant (silica gel or anhydrous calcium sulfate) to the waste container before sealing. This scavenges headspace moisture, preventing the hydrolysis cascade.
-
Incompatibility Check:
-
NEVER mix with oxidizing agents (Nitrates, Peroxides). Reason: Morpholine derivatives can form explosive N-oxides or nitrosamines (carcinogens) under oxidative stress.
-
NEVER mix with bleach (Sodium Hypochlorite). Reason: Generates N-chloromorpholine, a hazardous chloramine.
-
Labeling Requirements
Label the container explicitly to warn downstream handlers of the hydrolysis risk:
WASTE TYPE: Organic Solid, Acidic, Toxic. CONSTITUENTS: Morpholine Enamine Salt (95%), Trace Acetone. HAZARD: Water Reactive (Releases Flammable Vapor).
Part 3: Disposal Workflows (The Core Directive)
Primary Workflow: Commercial Incineration (Recommended)
This is the standard for regulatory compliance (RCRA).
-
Accumulation: Collect solid waste in the desiccated HDPE container.
-
Waste Coding: Assign codes based on the parent morpholine and potential hydrolysis products.
-
D002: Corrosivity (if pH < 2 upon dissolution).
-
D001: Ignitability (precautionary, due to potential acetone generation).
-
-
transport: Hand over to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .
Secondary Workflow: Chemical Deactivation (Small Scale Only)
Use this ONLY if you have <50g and access to a functioning fume hood. This converts the reactive enamine into standard organic solvent waste.
-
Hydrolysis: Dissolve the salt slowly in dilute sulfuric acid (1M).
-
Observation: The solution may warm slightly.
-
-
Separation: The enamine cleaves into acetone and morpholine sulfate.
-
Neutralization: Slowly adjust pH to 7 using Sodium Bicarbonate.
-
Disposal: The resulting liquid mixture must now be treated as Solvent Waste (Halogenated/Non-halogenated depending on other streams) .
-
Note: This does not avoid the need for waste pickup, but it stabilizes the reactive enamine moiety.
-
Part 4: Visualization of Workflows
The Hydrolysis Cascade (Mechanism)
Caption: The chemical fate of the compound upon exposure to moisture, highlighting the generation of regulated byproducts.
Disposal Decision Matrix
Caption: Operational logic flow for determining the correct disposal route based on waste quantity and state.
Part 5: Regulatory Compliance & References
Regulatory Status (USA - EPA/RCRA)
-
Morpholine (Parent): Not listed on RCRA "P" or "U" lists, but is a characteristic hazardous waste due to Ignitability (D001) and Corrosivity (D002).
-
Aquatic Toxicity: Morpholine is harmful to aquatic life.[3] Zero discharge to sewer systems is the mandatory standard [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[6]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
PubChem. (2023). Morpholine Compound Summary.[7] National Library of Medicine.
Sources
- 1. nj.gov [nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. redox.com [redox.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 도서 [books.google.co.kr]
- 6. vumc.org [vumc.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
